
2-(3-(氯甲基)苯氧基)-6-甲基吡嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine is an organic compound that features a pyrazine ring substituted with a chloromethyl group and a phenoxy group
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
作用机制
Target of Action
It’s structurally similar to salicylic acid derivatives, which are known for their anti-inflammatory and analgesic activity through cyclooxygenase (cox) inhibition .
Mode of Action
Based on its structural similarity to salicylic acid derivatives, it may interact with its targets (like cox enzymes) and induce changes that lead to anti-inflammatory and analgesic effects .
Biochemical Pathways
Salicylic acid derivatives, to which this compound is structurally similar, are known to inhibit the cox pathway and the nuclear factor kappa b (nf-κb) pathway . These pathways play crucial roles in inflammation and pain sensation.
Pharmacokinetics
It’s worth noting that the pharmacokinetics of similar compounds can be complex due to their large size and relatively poor membrane permeability .
Result of Action
Based on its structural similarity to salicylic acid derivatives, it may exhibit anti-inflammatory and analgesic effects .
Action Environment
The action, efficacy, and stability of 2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine can be influenced by various environmental factors. For instance, inappropriate storage and application practices may lead to the wide dispersal of similar compounds throughout the environment . Moreover, these compounds can exert a negative effect on aquatic organisms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine typically involves the reaction of 3-(chloromethyl)phenol with 6-methylpyrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include bases such as potassium carbonate and solvents like dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of 2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The chloromethyl group in 2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated or hydrogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized or reduced forms of the original compound.
相似化合物的比较
2-(3-(Bromomethyl)phenoxy)-6-methylpyrazine: Similar structure but with a bromine atom instead of chlorine.
2-(3-(Chloromethyl)phenoxy)-5-methylpyrazine: Similar structure but with a methyl group at a different position on the pyrazine ring.
Uniqueness: 2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
2-[3-(chloromethyl)phenoxy]-6-methylpyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-9-7-14-8-12(15-9)16-11-4-2-3-10(5-11)6-13/h2-5,7-8H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGHRMVBHYHQTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=CC(=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640389 |
Source


|
| Record name | 2-[3-(Chloromethyl)phenoxy]-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-64-3 |
Source


|
| Record name | 2-[3-(Chloromethyl)phenoxy]-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid](/img/structure/B1629369.png)
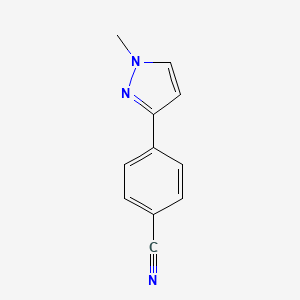
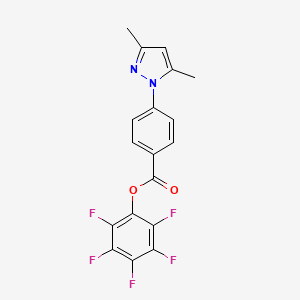
![2-[(3-Methoxyphenoxy)methyl]piperidine](/img/structure/B1629375.png)

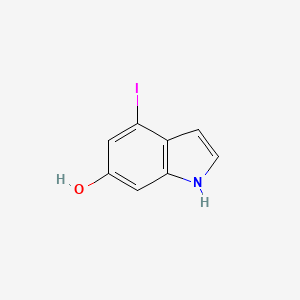
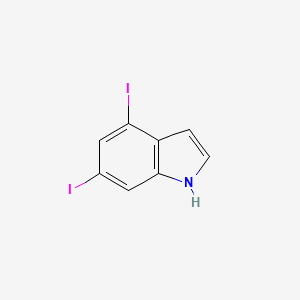

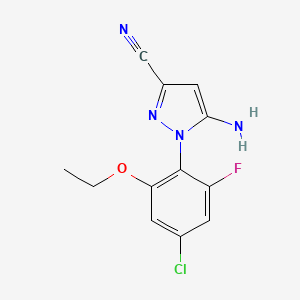
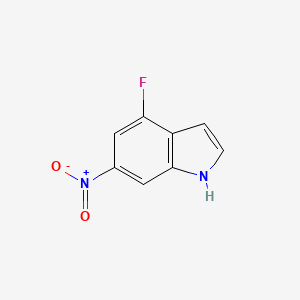

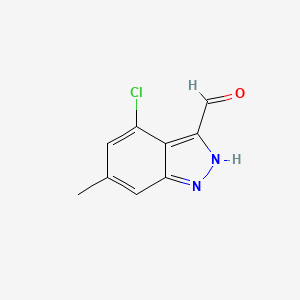
![(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine](/img/structure/B1629388.png)

